2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Description
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a synthetic organic compound with a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research .
Properties
IUPAC Name |
2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-8(2)15(18)20-13-9(3)12(6-5-11(7)13)19-10(4)14(16)17/h5-6,10H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVRKMOQDRHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the ester to yield the desired acid . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Activity
Research has indicated that derivatives of coumarin exhibit significant antioxidant properties. The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress and various diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. It has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of coumarin derivatives has been well-documented. Preliminary studies suggest that 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development
Research into natural pesticides has highlighted the potential of coumarin derivatives as bio-pesticides. The compound's ability to disrupt the growth of pests while being less harmful to non-target organisms presents an eco-friendly alternative to synthetic pesticides .
Food Science Applications
Flavor Enhancement
Coumarins are known for their pleasant aroma and flavor profiles. This compound could be utilized in the food industry as a flavor enhancer or fragrance component, particularly in products where a natural source is preferred .
Cosmetic Applications
Skin Health Benefits
Given its antioxidant properties, this compound may also find applications in cosmetic formulations aimed at skin health. Its ability to neutralize free radicals could help in formulating products that protect against skin aging .
Case Study 1: Antioxidant Properties
A study published in the Journal of Food Science evaluated the antioxidant activity of various coumarin derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in vitro, indicating its potential use in dietary supplements aimed at improving health outcomes related to oxidative damage .
Case Study 2: Antimicrobial Activity
In a research article from Applied Microbiology, the antimicrobial efficacy of several coumarin derivatives was assessed against common pathogens. The findings revealed that the compound exhibited notable activity against E. coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .
Mechanism of Action
The mechanism of action of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the chromen-2-one core, which can influence its biological activity and chemical reactivity. The presence of the 3,4,8-trimethyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .
Biological Activity
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS Number: 374711-48-5) is a synthetic compound derived from the chromenyl family. Its unique structure suggests potential applications in medicinal chemistry due to its anticipated biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 374711-48-5 |
| MDL Number | MFCD00705986 |
Antioxidant Properties
Preliminary studies indicate that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models. Research has shown that compounds with similar chromenyl structures can enhance antioxidant enzyme activity, thus providing cellular protection against oxidative damage.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The chromenyl moiety contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition: Molecular docking studies suggest that the compound may bind effectively to enzymes involved in inflammatory pathways and microbial resistance.
- Gene Expression Modulation: It has been observed to upregulate antioxidant genes while downregulating pro-inflammatory genes in cell culture studies.
Study on Antioxidant Activity
In a study conducted using C. elegans as a model organism, the administration of this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and increased lifespan. The findings highlighted its potential as a geroprotective agent by modulating oxidative stress pathways.
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid?
- Synthesis Protocol :
- Step 1 : Start with a coumarin derivative (e.g., 3,4,8-trimethyl-7-hydroxy-2H-chromen-2-one).
- Step 2 : Perform an etherification reaction using propanoic acid derivatives (e.g., alkyl halides or Mitsunobu conditions) to introduce the propanoic acid moiety.
- Step 3 : Purify the product via column chromatography or preparative HPLC. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via -NMR and -NMR .
- Key Challenges : Side reactions at the 7-hydroxy group due to steric hindrance from methyl substituents.
Q. How can the molecular structure of this compound be characterized experimentally?
- Techniques :
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data can resolve substituent positions on the coumarin core .
- Spectroscopy : -NMR (δ 6.8–7.2 ppm for aromatic protons; δ 1.2–2.5 ppm for methyl groups) and FT-IR (C=O stretch at ~1700 cm) .
Q. What physicochemical properties are critical for bioavailability studies?
- Key Parameters :
| Property | Experimental Value | Method |
|---|---|---|
| LogP | ~2.9 (predicted) | HPLC retention time |
| PSA | ~76.7 Å | Computational (DFT) |
| Melting Point | >170°C | Differential Scanning Calorimetry (DSC) |
- Interpretation : High LogP suggests moderate lipophilicity, while PSA indicates potential for hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
- Issue : Disorder in methyl or propanoic acid groups due to rotational flexibility.
- Solution :
- Use SHELXL with anisotropic displacement parameters for heavy atoms.
- Apply restraints to bond lengths (DFIX) and angles (DANG) for the coumarin core.
- Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks .
- Example : A related coumarin derivative (CAS 853924-73-9) required 10 cycles of refinement to resolve methyl group disorder .
Q. How to resolve discrepancies between experimental and computational LogP values?
- Case Study : Experimental LogP (2.9) vs. DFT-predicted (3.2) for a similar compound (CAS 438027-08-8).
- Methodology :
- Step 1 : Re-evaluate solvent system polarity in HPLC (e.g., replace acetonitrile with methanol).
- Step 2 : Cross-validate with shake-flask method (octanol/water partition).
- Step 3 : Adjust computational parameters (e.g., solvation model in COSMO-RS) .
- Outcome : Systematic error often arises from underestimating hydrogen-bonding capacity in silico.
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Design Framework :
- Core Modifications : Vary methyl groups (3-, 4-, or 8-position) to alter steric effects.
- Propanoic Acid Substituents : Introduce ester or amide derivatives to modulate solubility.
- Biological Testing : Use enzyme inhibition assays (e.g., COX-2 or MAO-B) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
